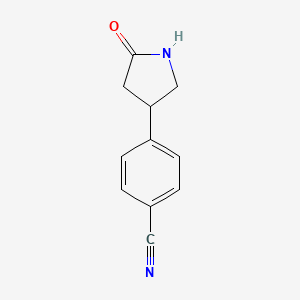![molecular formula C16H16O2 B13609817 3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
3-[3-(2-Methylphenyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Methylphenyl)phenyl]propanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, featuring a phenyl group substituted with a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-Methylphenyl)phenyl]propanoic acid typically involves the Friedel-Crafts alkylation of benzene derivatives. One common method is the reaction of 2-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting product is then subjected to oxidation to form the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-[3-(2-Methylphenyl)phenyl]propanoic acid is used as a building block in organic synthesis. It participates in the formation of more complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to known pharmacophores makes it a candidate for medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[3-(2-Methylphenyl)phenyl]propanoic acid in biological systems involves its interaction with specific molecular targets. For instance, as a potential NSAID, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 2-[3-(2-Methylpropyl)phenyl]propanoic acid
- 3-(2-Methylphenyl)propionic acid
- 2-(4-Methylphenyl)propanoic acid
Comparison: 3-[3-(2-Methylphenyl)phenyl]propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-[3-(2-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
CZVGXQUQWWLNCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


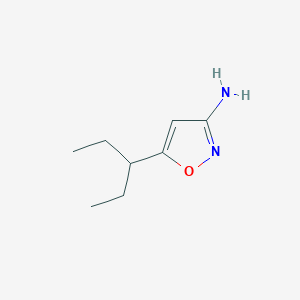

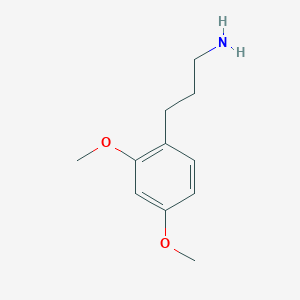
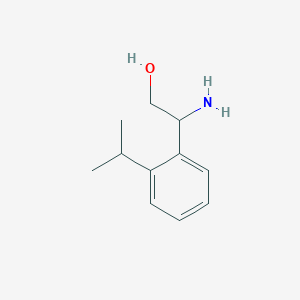
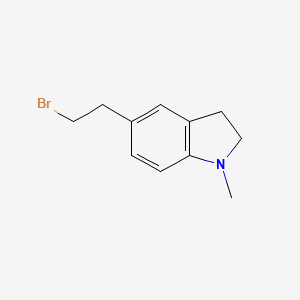

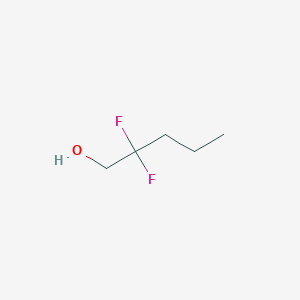
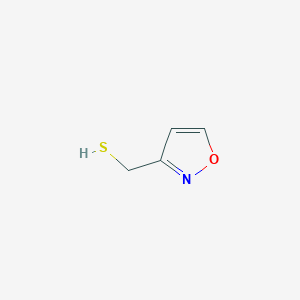


![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)

